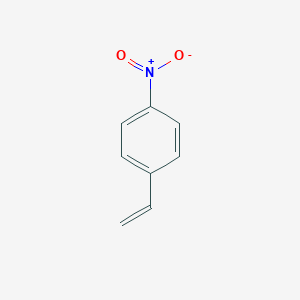

4-Nitrostyrene

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Nitrostyrene derivatives and related compounds involves free radical polymerization and subsequent chemical modifications. Suga et al. (2007) synthesized polystyrenes bearing redox-active nitroxide radicals through free radical polymerization, highlighting the robustness and high charge/discharge capacity of these materials due to their unique radical densities (Suga, Pu, Kasatori, & Nishide, 2007). Similarly, Miao and Wang (2008) developed a polystyrene-immobilized pyrrolidine as a highly efficient, reusable organocatalyst for asymmetric Michael addition, showcasing the potential of 4-Nitrostyrene derivatives in catalysis (Miao & Wang, 2008).

Molecular Structure Analysis

The molecular structure of 4-Nitrostyrene derivatives reveals significant conjugation and a push-pull effect through the styrene skeleton. Hamdellou, Hernandez, and Meinnel (2006) elucidated the structures of 4-dimethylamino-beta-nitrostyrene and related compounds, demonstrating the planarity and significant conjugation which enhances the dipole moment and contributes to their unique electronic properties (Hamdellou, Hernandez, & Meinnel, 2006).

Chemical Reactions and Properties

4-Nitrostyrene and its derivatives participate in various chemical reactions, serving as key intermediates for the synthesis of complex molecules. For instance, the Michael addition of cyclohexanone to nitroolefins catalyzed by polystyrene-immobilized pyrrolidine illustrates the utility of 4-Nitrostyrene derivatives in organic synthesis, providing high yields and stereoselectivity (Miao & Wang, 2008). The polymerization studies of 4-Nitrostyrene with other styrenic monomers further underscore its versatility in creating novel polymers with potential applications as paints and monomer stabilizers (Gabr, 2007).

Physical Properties Analysis

The physical properties of 4-Nitrostyrene derivatives, such as glass transition temperature and molecular weight distribution, have been extensively studied to understand their behavior in material applications. Philippides et al. (1993) explored different methods for the nitration of polystyrene, demonstrating the production of poly(4-nitrostyrene) with minimal effect on molecular weight distribution and a significant increase in glass transition temperature (Philippides, Budd, Price, & Cuncliffe, 1993).

Chemical Properties Analysis

The chemical properties of 4-Nitrostyrene derivatives, such as their reactivity in polymerization and catalysis, underscore their importance in synthetic chemistry. The development of branched polystyrene through controlled radical polymerization illustrates the potential of 4-Nitrostyrene in creating materials with unique properties and applications in various fields (Tao, He, Wang, Pan, Jiang, Chen, & Yang, 2001).

Aplicaciones Científicas De Investigación

1. Electrosynthesis of Poly (4-amino-3-nitrostyrene) Film

- Summary of Application: Poly (4-amino-3-nitrostyrene) film is synthesized via electrosynthesis and has been employed in a fascinating range of applications due to its ease of production and application .

- Methods of Application: The electrosynthesis from 4-amino-3-nitrostyrene monomer onto gold electrodes was investigated in 0.1 M tetrabutyl ammonium perchlorate/dichloromethane solution. Cathodic electropolymerization was performed by cyclic voltammetry (CV) with a potential range of 0.4 V to − 2.0 V vs. SCE .

- Results or Outcomes: The properties of the obtained polymeric coatings were investigated via electrochemical, microscopic, and spectrochemical methods. The polymeric film thickness was measured by an optical profilometer and the optical energy gap of the obtained film was 2.41 eV .

2. Chemoselective Reduction of 4-Nitrostyrene

- Summary of Application: A hybrid nanocatalyst combining carbon dots and copper nanoparticles is developed for the chemoselective reduction of 4-nitrostyrene .

- Methods of Application: The as-prepared nanocatalyst achieves over 99% selectivity for the formation of 4-aminostyrene at 100% conversion of 4-nitrostyrene in an aqueous solvent under visible light irradiation .

- Results or Outcomes: Compared with other reported catalysts, the presented catalyst shows more superior hydrogenation selectivity and stability as well as lower material cost .

3. Hydrogenation of 4-Nitrostyrene

- Summary of Application: Pd@Ru core–shell nanocubes are used for the selective hydrogenation of 4-nitrostyrene to 4-nitroethylbenzene .

- Methods of Application: The core–shell structure of Pd@Ru nanocubes is confirmed by transmission electron microscopy, X-ray diffraction spectroscopy, and elemental mapping measurements .

- Results or Outcomes: The results suggest that the synergistic interaction between Pd and Ru in Pd@Ru core–shell nanocubes can be exploited for the effective manipulation of the surface electronic property and ultimately selective hydrogenation of 4-nitrostyrene to 4-nitroethylbenzene .

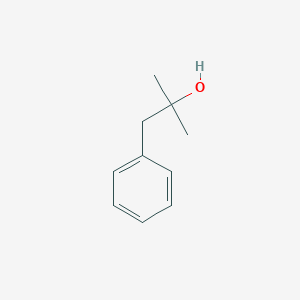

4. Synthesis of Psychedelic Substituted Phenethylamines and Substituted Amphetamines

- Summary of Application: Many of the syntheses of psychedelic substituted phenethylamines and substituted amphetamines described by Alexander Shulgin in his book PiHKAL use substituted nitrostyrenes as precursors .

- Methods of Application: They are the final precursor, reduced with lithium aluminium hydride to the final product (an amine) .

- Results or Outcomes: This method provides a convenient route to a variety of substituted amphetamines .

5. Photoinduced Energetic Electrons from In Situ Formed Cu Nanoparticles on Carbon Dots

- Summary of Application: A convenient and stable hybrid nanocatalyst combining carbon dots and copper nanoparticles is developed for the chemoselective reduction of 4-nitrostyrene .

- Methods of Application: The as-prepared nanocatalyst achieves over 99% selectivity for the formation of 4-aminostyrene at 100% conversion of 4-nitrostyrene in an aqueous solvent under visible light irradiation .

- Results or Outcomes: Compared with other reported catalysts, the presented catalyst shows more superior hydrogenation selectivity and stability as well as lower material cost .

6. Corrosion Protection Coating Material

- Summary of Application: Electropolymerized poly (4-amino-3-nitrostyrene) showed a good potential to be used as a corrosion protection coating material .

- Methods of Application: Due to the good adhesion of the coatings, its usability for future corrosion protection studies was examined via EIS measurements .

- Results or Outcomes: It preserved a long-term corrosion resistance .

7. Photoinduced Energetic Electrons from In Situ Formed Cu Nanoparticles on Carbon Dots

- Summary of Application: A convenient and stable hybrid nanocatalyst combining carbon dots and copper nanoparticles is developed for the chemoselective reduction of 4-nitrostyrene .

- Methods of Application: The as-prepared nanocatalyst achieves over 99% selectivity for the formation of 4-aminostyrene at 100% conversion of 4-nitrostyrene in an aqueous solvent under visible light irradiation .

- Results or Outcomes: Compared with other reported catalysts, the presented catalyst shows more superior hydrogenation selectivity and stability as well as lower material cost .

8. Electrosynthesis of Poly (4-amino-3-nitrostyrene) Film

- Summary of Application: Poly (4-amino-3-nitrostyrene) film is synthesized via electrosynthesis and has been employed in a fascinating range of applications due to its ease of production and application .

- Methods of Application: The electrosynthesis from 4-amino-3-nitrostyrene monomer onto gold electrodes was investigated in 0.1 M tetrabutyl ammonium perchlorate/dichloromethane solution. Cathodic electropolymerization was performed by cyclic voltammetry (CV) with a potential range of 0.4 V to − 2.0 V vs. SCE .

- Results or Outcomes: The properties of the obtained polymeric coatings were investigated via electrochemical, microscopic, and spectrochemical methods. The polymeric film thickness was measured by an optical profilometer and the optical energy gap of the obtained film was 2.41 eV .

9. Synthesis of Psychedelic Substituted Phenethylamines and Substituted Amphetamines

- Summary of Application: Many of the syntheses of psychedelic substituted phenethylamines and substituted amphetamines described by Alexander Shulgin in his book PiHKAL use substituted nitrostyrenes as precursors .

- Methods of Application: They are the final precursor, reduced with lithium aluminium hydride to the final product (an amine) .

- Results or Outcomes: This method provides a convenient route to a variety of substituted amphetamines .

Safety And Hazards

4-Nitrostyrene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is suspected of causing genetic defects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Future research on 4-Nitrostyrene could focus on its potential applications in the field of energy-saving chemical processes . For instance, the chemoselective reduction of 4-Nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots shows promise for the realization of energy-saving chemical processes by introducing solar energy .

Propiedades

IUPAC Name |

1-ethenyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZHODLXYNDBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-54-7 | |

| Record name | Benzene, 1-ethenyl-4-nitro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70142845 | |

| Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrostyrene | |

CAS RN |

100-13-0 | |

| Record name | 4-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrostyrene (stabilized with TBC) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

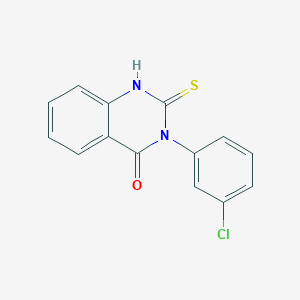

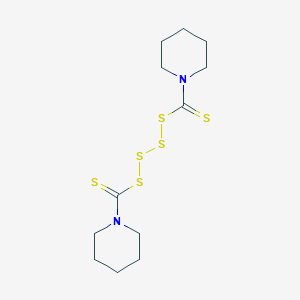

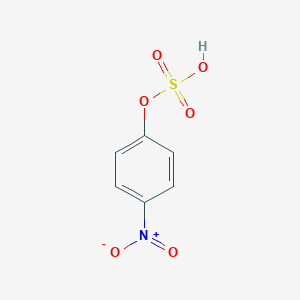

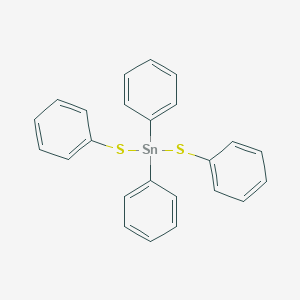

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)

![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)